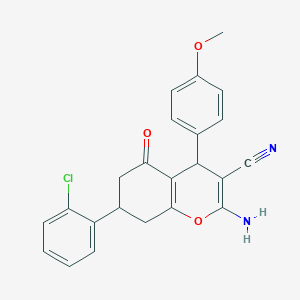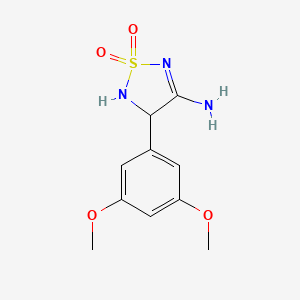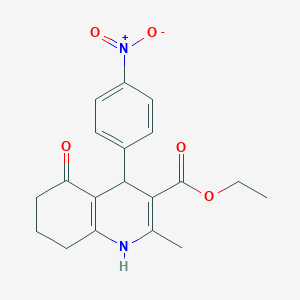![molecular formula C14H16N4O2 B4942322 N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide](/img/structure/B4942322.png)
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide, also known as XAV939, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies due to its ability to inhibit the Wnt signaling pathway, which is involved in various biological processes such as embryonic development, tissue regeneration, and cancer progression.
Wirkmechanismus
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide inhibits the Wnt signaling pathway by targeting tankyrase, an enzyme that regulates the stability of β-catenin, a key component of the pathway. Tankyrase promotes the degradation of β-catenin by catalyzing its poly-ADP-ribosylation, which leads to its ubiquitination and subsequent degradation by the proteasome. N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide inhibits tankyrase by binding to its catalytic domain, which prevents its activity and stabilizes β-catenin.
Biochemical and Physiological Effects:
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. In addition, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide has been shown to promote the differentiation of stem cells and enhance tissue regeneration in preclinical models. These effects are thought to be mediated by the inhibition of the Wnt signaling pathway and the subsequent modulation of downstream targets.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide has several advantages for use in laboratory experiments, including its high potency and specificity for tankyrase inhibition. In addition, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide has a well-characterized mechanism of action and has been extensively studied in preclinical models, which makes it a useful tool for investigating the role of the Wnt signaling pathway in various biological processes. However, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide also has some limitations, including its low solubility in water and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide, including the identification of novel targets for tankyrase inhibition and the development of more potent and selective inhibitors. In addition, further studies are needed to investigate the potential therapeutic applications of N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide in diseases other than cancer, such as neurodegenerative disorders and metabolic diseases. Finally, the development of more effective delivery methods for N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide, such as nanoparticles or liposomes, could improve its efficacy and reduce off-target effects.
Synthesemethoden
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide is synthesized through a multistep process that involves the use of several chemical reagents. The first step involves the reaction of 2,3-dichloroquinoxaline with sodium hydride in dimethylformamide to form 2,3-dichloroquinoxaline-6-carboxylic acid. This compound is then converted to its methyl ester form using thionyl chloride and methanol. The final step involves the reaction of the methyl ester with 1-aminocarbonyl-2-methylpropylamine in the presence of a catalyst to form N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The Wnt signaling pathway is known to play a critical role in the development and progression of various types of cancer, and N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide has been shown to inhibit this pathway by targeting the enzyme tankyrase. Tankyrase is involved in the regulation of the Wnt pathway, and its inhibition by N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide has been shown to suppress tumor growth in preclinical models of cancer.
Eigenschaften
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]quinoxaline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-8(2)11(13(15)19)18-14(20)9-4-3-5-10-12(9)17-7-6-16-10/h3-8,11H,1-2H3,(H2,15,19)(H,18,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQOQMCWYRQXAS-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=C2C(=CC=C1)N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=C2C(=CC=C1)N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-bromophenyl)amino]-2-propanol}](/img/structure/B4942246.png)
![ethyl 3-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4942260.png)
![(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4942262.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B4942269.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4942273.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942274.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4942282.png)


![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B4942306.png)
![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)
![diethyl 3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4942318.png)